molecular formula C21H23N5O3S B12026580 N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 361165-23-3

N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B12026580
CAS No.: 361165-23-3
M. Wt: 425.5 g/mol
InChI Key: OMQHVKBOARHVEO-LPYMAVHISA-N
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Description

N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a phenyl group at position 3. The thioacetohydrazide moiety is linked to a 2,4-dimethoxybenzylidene Schiff base, formed via condensation of the hydrazide with 2,4-dimethoxybenzaldehyde. This structural framework is common in medicinal chemistry, as triazole and hydrazone motifs are associated with diverse biological activities, including antimicrobial, anticancer, and antioxidant effects .

Properties

CAS No.

361165-23-3

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(15-8-6-5-7-9-15)24-25-21(26)30-14-19(27)23-22-13-16-10-11-17(28-2)12-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+

InChI Key

OMQHVKBOARHVEO-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects and drug development.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene and triazole moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole-thioacetohydrazide scaffold but differ in substituents on the triazole ring and benzylidene group. These variations significantly impact physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Physicochemical and Spectral Comparisons

  • IR Spectroscopy:
    • Hydrazone C=N stretches appear at 1600–1650 cm⁻¹, while triazole C=S vibrations occur near 1240–1260 cm⁻¹ .
    • The absence of S-H bands (~2500 cm⁻¹) confirms thione tautomer dominance in triazole derivatives .
  • NMR Data:
    • Benzylidene protons resonate at δ 8.3–8.5 ppm (¹H-NMR), and methoxy groups show signals near δ 3.8–4.0 ppm .
    • Triazole ring protons are typically deshielded (δ 7.5–8.2 ppm) due to electron-withdrawing effects .

Biological Activity

N'-(2,4-Dimethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound's molecular formula is C21H23N5O3SC_{21}H_{23}N_5O_3S, with a molecular weight of 425.5 g/mol. It features a benzylidene moiety and a triazole ring, both of which are known for their biological activities.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds with similar structural motifs can induce apoptosis in cancer cells through multiple pathways.

Case Studies and Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the anticancer activity of several derivatives against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values in the micromolar range. For example, compounds related to the triazole structure demonstrated significant inhibitory effects on cell proliferation .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). For instance, certain derivatives were found to activate caspase-dependent pathways leading to programmed cell death .
  • Kinase Inhibition :
    • Some studies have reported that specific derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). For example, one derivative exhibited an IC50 value of 0.09 μM against VEGFR2, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its chemical structure:

Compound Substituent Kinase Inhibition IC50 (μM) HeLa IC50 (μM)
Derivative A-0.10 ± 0.0210 ± 2.1
Derivative BF6.17 ± 0.2218.5 ± 1.6
Derivative CNO₂0.37 ± 0.0130 ± 1.2

This table illustrates how variations in substituents influence both kinase inhibition and cytotoxicity against cancer cell lines.

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